molecular formula C7H12N2O B2662151 (3-Propylisoxazol-5-yl)methanamine CAS No. 1185300-37-1; 924845-57-8

(3-Propylisoxazol-5-yl)methanamine

Cat. No.: B2662151
CAS No.: 1185300-37-1; 924845-57-8
M. Wt: 140.186
InChI Key: TZCRWPITAFJCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Propylisoxazol-5-yl)methanamine is an isoxazole-derived primary amine with the molecular formula C₇H₁₂N₂O and a molecular weight of 141.19 g/mol. Its structure comprises a five-membered isoxazole ring substituted with a propyl group at position 3 and a methanamine group at position 3. The compound is of interest in medicinal chemistry due to the versatility of the isoxazole scaffold in drug discovery, particularly for targeting neurological and antimicrobial pathways .

Properties

IUPAC Name

(3-propyl-1,2-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-3-6-4-7(5-8)10-9-6/h4H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCRWPITAFJCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Propylisoxazol-5-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor to form the isoxazole ring, followed by the introduction of the propyl group and the methanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions: (3-Propylisoxazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The methanamine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3-Propylisoxazol-5-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Propylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (3-Propylisoxazol-5-yl)methanamine and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound C₇H₁₂N₂O 141.19 Propyl (C₃H₇) Limited commercial availability; hydrochloride form (C₇H₁₃ClN₂O) used in research .
(3-Ethylisoxazol-5-yl)methanamine C₆H₁₀N₂O 127.16 Ethyl (C₂H₅) Commercially available (≥95% purity); shorter alkyl chain increases solubility .
(3-Isobutylisoxazol-5-yl)methanamine hydrochloride C₈H₁₅ClN₂O 190.67 Isobutyl (C₄H₉) Bulkier substituent may enhance lipophilicity; used in early-stage drug discovery .
(3-Phenylisoxazol-5-yl)methanamine derivatives Varies Varies Aryl (e.g., phenyl) Aryl substitutions improve binding affinity in antimicrobial and anti-inflammatory assays .

Structural and Functional Insights

Alkyl Chain Length and Solubility :

  • The ethyl analog (C₂H₅) exhibits higher aqueous solubility compared to the propyl (C₃H₇) and isobutyl (C₄H₉) derivatives due to reduced hydrophobicity. This makes ethyl-substituted analogs more suitable for in vitro assays requiring polar solvents .
  • The isobutyl variant’s bulkier structure may enhance membrane permeability but could reduce metabolic stability in vivo .

Biological Activity :

  • While direct data on this compound’s bioactivity is lacking, structurally related thiourea derivatives of isoxazole-containing methanamines demonstrate moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .
  • Aryl-substituted analogs (e.g., phenyl or pyridinyl groups) show improved anti-inflammatory activity via TNF-α and IL-6 inhibition, suggesting that substituent choice critically modulates pharmacological profiles .

Synthetic Accessibility: The ethyl and propyl derivatives are synthesized via nucleophilic substitution or cyclization reactions using malononitrile or ethyl cyanoacetate as precursors . Isobutyl and aryl-substituted variants require more complex coupling steps, such as Suzuki-Miyaura reactions, which may lower yields .

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